(E)-1-bromo-2-fluoroethene chemical structure and properties
(E)-1-bromo-2-fluoroethene chemical structure and properties
An In-Depth Technical Guide to (E)-1-Bromo-2-fluoroethene: Structure, Properties, and Synthetic Utility
Abstract
(E)-1-bromo-2-fluoroethene is a halogenated alkene that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a vinyl bromide and a vinyl fluoride in a trans configuration, offers a platform for introducing the synthetically important fluoro-vinyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis, and notable applications, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Chemical Identity and Structure
(E)-1-bromo-2-fluoroethene, also known as trans-1-bromo-2-fluoroethylene, is defined by its double bond where the bromine and fluorine atoms are on opposite sides. This stereochemistry is crucial as it dictates the molecule's reactivity and the geometry of its downstream products.
The fundamental identifiers and structural details of (E)-1-bromo-2-fluoroethene are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (E)-1-bromo-2-fluoroethene | [1] |
| Synonyms | trans-1-bromo-2-fluoroethylene, (1E)-1-bromo-2-fluoroethene | [1] |
| Molecular Formula | C₂H₂BrF | [1] |
| Molecular Weight | 124.94 g/mol | [1] |
| CAS Number | 2366-31-6 (Typically for (Z)-isomer, but used for mixtures) | [2] |
| Canonical SMILES | C(=C/Br)\F | [1] |
| InChIKey | JNODEIRSLUOUMY-OWOJBTEDSA-N | [1] |
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic properties of (E)-1-bromo-2-fluoroethene is essential for its effective handling, purification, and characterization. While experimental data is limited, a combination of reported values and computed properties provides a useful profile.
Physical Properties
| Property | Value | Notes |
| Boiling Point | 19.8 °C | Experimental value reported in a patent.[3] |
| XLogP3 | 1.3 | Computed; indicates moderate lipophilicity.[1] |
| Density | Not available | Experimental data not found. |
| Solubility | Not available | Expected to be soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). |
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural verification for this compound. The presence of ¹H, ¹⁹F, and two distinct sp² carbons results in a characteristic NMR signature.
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¹³C NMR Spectroscopy : The presence of two olefinic carbons, each coupled to different halogens and a proton, results in distinct signals. Data for trans-1-bromo-2-fluoro-ethene is available in spectral databases, confirming its structure.[4]
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¹H NMR Spectroscopy : The spectrum is expected to show two distinct signals for the two vinyl protons. Each signal will appear as a doublet of doublets due to geminal coupling with the other proton and vicinal coupling to the ¹⁹F nucleus. The magnitude of the trans H-F coupling constant (³JHF) is typically larger than the cis coupling constant, which can be a key diagnostic feature.
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¹⁹F NMR Spectroscopy : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly informative technique.[5][6] A single resonance is expected for the fluorine atom, which will be split into a doublet of doublets by the two non-equivalent vinyl protons. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to the electronic environment.[7]
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Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Stereoselective Synthesis
The stereocontrolled synthesis of (E)-1-bromo-2-fluoroethene is non-trivial, as many olefination and elimination reactions can yield mixtures of E/Z isomers. A plausible and effective strategy involves the dehydrohalogenation of a suitable saturated precursor.
Conceptual Protocol: Dehydrobromination of 1,2-dibromo-1-fluoroethane
This approach relies on the principle that an E2 elimination reaction often proceeds via an anti-periplanar transition state. Careful selection of the base and reaction conditions can favor the formation of the thermodynamically more stable (E)-isomer.
Step-by-Step Methodology:
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Precursor Synthesis: The starting material, 1,2-dibromo-1-fluoroethane, can be synthesized via the bromination of 1-bromo-2-fluoroethane.
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Reaction Setup: A solution of 1,2-dibromo-1-fluoroethane is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), is slowly added to the solution at a controlled temperature, typically 0 °C, to manage the exothermicity of the reaction. The choice of a bulky base like t-BuOK can enhance the stereoselectivity of the elimination.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
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Workup: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation due to the product's low boiling point. The crude product is then purified by fractional distillation to isolate the (E)-1-bromo-2-fluoroethene.
Causality in Experimental Design:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Controlled Temperature: The elimination reaction is exothermic. Low-temperature addition of the base prevents overheating and potential side reactions.
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Bulky Base: Potassium tert-butoxide is a sterically hindered base, which favors the E2 elimination pathway and can influence the stereochemical outcome, often leading to the more stable trans-alkene.
Synthesis Workflow Diagram
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Applications in Research and Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. (E)-1-bromo-2-fluoroethene serves as a valuable precursor for creating molecules containing the fluoro-vinyl group, which can act as a bioisostere for amide bonds or other functional groups.
Its utility extends to:
-
Pharmaceutical Synthesis: As a building block for creating complex fluorinated molecules with potential therapeutic applications.
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Agrochemicals: In the development of new pesticides and herbicides where fluorination can enhance potency and stability.
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Materials Science: As a monomer or intermediate for the synthesis of fluorinated polymers and materials with unique properties.
Safety and Handling
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Hazards: The (Z)-isomer is classified as a flammable liquid. [2]Like many volatile haloalkanes, it should be considered potentially toxic upon inhalation, ingestion, or skin contact. [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
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Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
(E)-1-bromo-2-fluoroethene is a highly valuable synthetic intermediate whose utility is centered on its ability to participate in stereospecific cross-coupling reactions. The differential reactivity of its carbon-halogen bonds allows it to serve as a robust building block for the targeted installation of the fluoro-vinyl moiety. While a lack of comprehensive experimental data on its physical properties necessitates careful handling, its proven reactivity in palladium-catalyzed transformations makes it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research.
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